N-(2,2-difiuoroethyl)benzene-1,2-diamine
Description
N-(2,2-Difluoroethyl)benzene-1,2-diamine is a fluorinated derivative of benzene-1,2-diamine, characterized by a 2,2-difluoroethyl substituent attached to the aromatic ring. This compound is of interest due to the unique electronic and steric effects imparted by the difluoroethyl group. Fluorine atoms introduce strong electronegativity, influencing the molecule’s polarity, solubility, and reactivity.
Properties
Molecular Formula |
C8H10F2N2 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-N-(2,2-difluoroethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C8H10F2N2/c9-8(10)5-12-7-4-2-1-3-6(7)11/h1-4,8,12H,5,11H2 |
InChI Key |
NPUUHVOZAWKVCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCC(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
The substituent on the benzene-1,2-diamine core significantly impacts its chemical behavior. Below is a comparative analysis with key analogs:
Table 1: Substituent Effects and Properties
| Compound Name | Substituent | Electronic Effect | Steric Hindrance | Key Applications | References |
|---|---|---|---|---|---|
| N-(2,2-Difluoroethyl)benzene-1,2-diamine | 2,2-Difluoroethyl | Strong electron-withdrawing | Moderate | Drug intermediates, ligands | [3], [10] |
| N-(4-Fluorophenyl)benzene-1,2-diamine (14) | 4-Fluorophenyl | Moderate electron-withdrawing | Low | Redox-active intermediates | [10] |
| N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine (4a) | 3,5-Bis(trifluoromethyl)benzyl | Strong electron-withdrawing | High | Catalysis, metal complexes | [3] |
| N1-(2-Aminoethyl)benzene-1,2-diamine | 2-Aminoethyl | Electron-donating | Low | Chelating agents | [16] |
Key Observations:
- Electron-Withdrawing Groups (e.g., CF₃, F): Enhance stability toward oxidation and electrophilic substitution but reduce nucleophilicity. For example, the trifluoromethyl group in 4a increases thermal stability and resistance to hydrolysis .
- Electron-Donating Groups (e.g., NH₂): Improve nucleophilicity, making the compound more reactive in condensation reactions (e.g., Schiff base formation) .
- Fluorinated Alkyl Chains (e.g., 2,2-difluoroethyl): Balance hydrophobicity and solubility, making them suitable for pharmaceutical applications where bioavailability is critical .
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